

On-Target Activity of PROTAC FLT-3 Degradator 4: A Comparative Analysis

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of **PROTAC FLT-3 degrader 4** (also known as A20) against other FLT-3 targeted therapies, including the PROTAC degrader LWY-713 and the conventional small molecule inhibitors gilteritinib and midostaurin. The data presented herein is supported by experimental protocols to ensure reproducibility and aid in the evaluation of these compounds for acute myeloid leukemia (AML) research and development.

Comparative Efficacy of FLT-3 Targeted Therapies

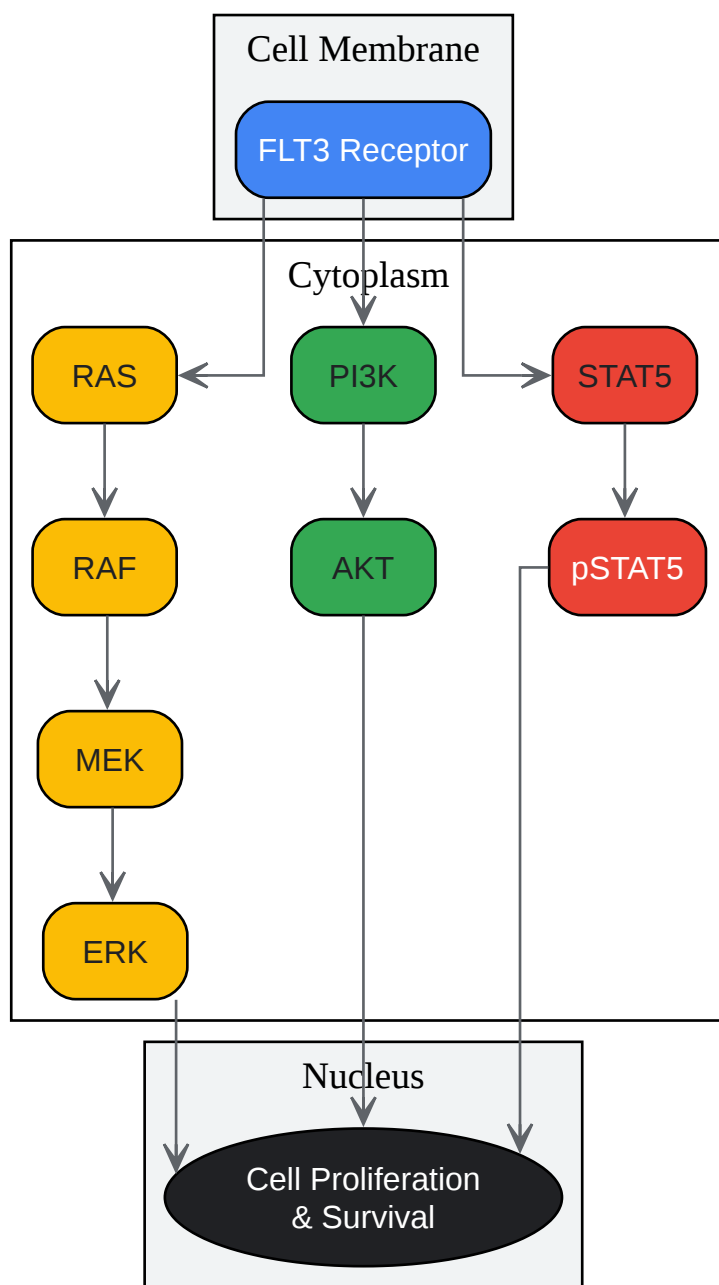
The following table summarizes the key performance metrics of **PROTAC FLT-3 degrader 4** and its alternatives in FLT3-ITD positive AML cell lines.

Compound	Mechanism of Action	Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)
PROTAC FLT-3 degrader 4 (A20)	FLT3 Degradator (CRBN- based)	MV4-11	39.9[1]	7.4[1]	>90% (at 100 nM, 24h)[1]
MOLM-13		20.1[1]	>90% (at 100 nM, 24h)[1]		
LWY-713	FLT3 Degradator (CRBN- based)	MV4-11	1.50[2]	0.614[2]	94.8[2]
Gilteritinib	FLT3 Inhibitor	MV4-11	0.92[3]	N/A	N/A
MOLM-13	2.9[3]	N/A	N/A		
Midostaurin	FLT3 Inhibitor	MV4-11	15.09[4]	N/A	N/A
MOLM-13	29.41[4]	N/A	N/A		

- IC50: Half-maximal inhibitory concentration for cell proliferation.
- DC50: Half-maximal degradation concentration.
- Dmax: Maximum percentage of degradation.
- N/A: Not Applicable.

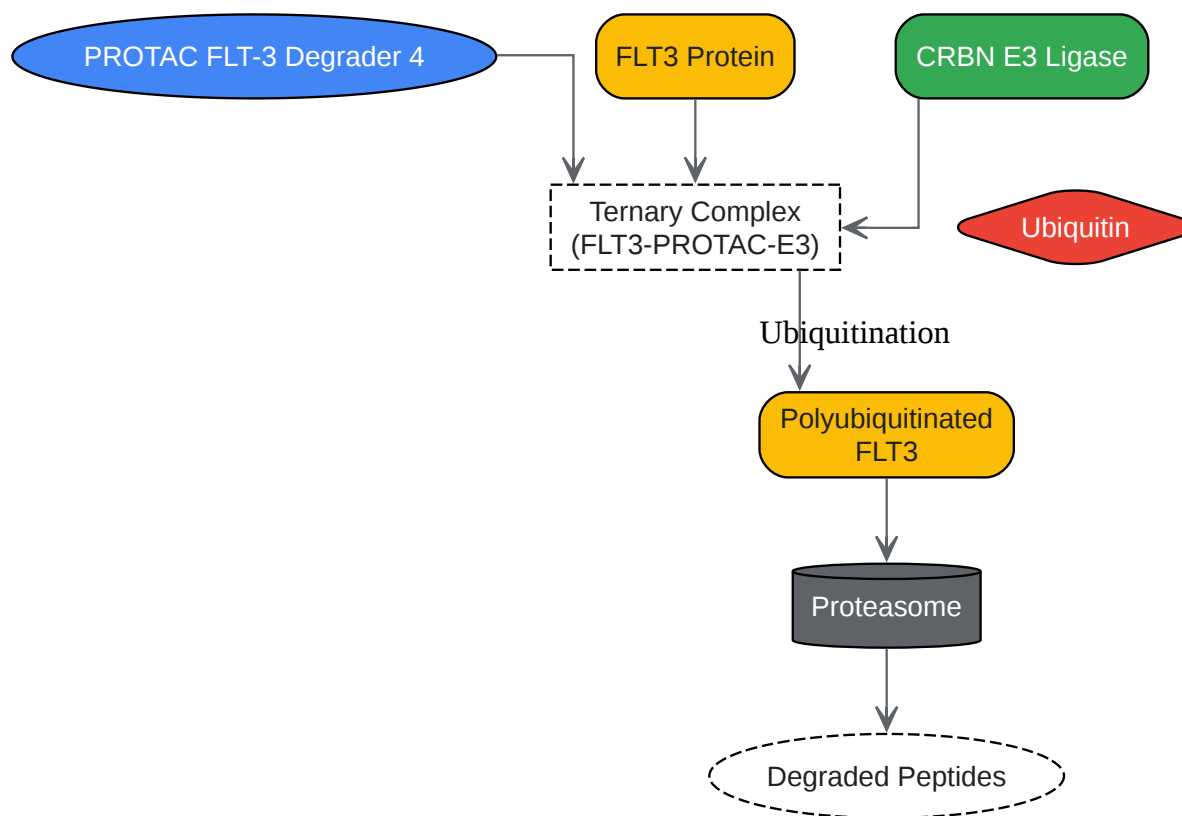
Visualizing the Mechanism of Action and Signaling Pathways

To illustrate the underlying biological processes, the following diagrams depict the FLT3 signaling pathway and the mechanism of action for PROTAC-mediated degradation.



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Caption: FLT3 signaling pathway in AML.



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Caption: Mechanism of PROTAC-mediated FLT3 degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for FLT3 Degradation

- Cell Culture and Treatment:
 - Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Seed cells at a density of 1×10^6 cells/mL in 6-well plates.

- Treat cells with varying concentrations of **PROTAC FLT-3 degrader 4**, LWY-713, or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
- Cell Lysis and Protein Quantification:
 - Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Immunoblotting:
 - Denature protein lysates by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against FLT3 and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

- Cell Seeding:
 - Seed MV4-11 and MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Compound Treatment:

- Treat cells with a serial dilution of the test compounds (**PROTAC FLT-3 degrader 4**, LWY-713, gilteritinib, midostaurin) or vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Solubilization:
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
 - Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Phospho-Flow Cytometry for Downstream Signaling Analysis

- Cell Treatment:
 - Treat MV4-11 or MOLM-13 cells with the compounds at the desired concentrations and for the appropriate time to observe effects on signaling (typically shorter time points, e.g., 30 minutes to 2 hours).
- Fixation and Permeabilization:
 - Fix the cells with formaldehyde.
 - Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.
- Antibody Staining:

- Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated forms of downstream signaling proteins such as p-STAT5, p-ERK, and p-AKT.
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer.
 - Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the levels of protein phosphorylation in response to treatment.

Conclusion

PROTAC FLT-3 degrader 4 effectively induces the degradation of FLT3 in AML cell lines, leading to the inhibition of cell proliferation.[1] When compared to the FLT3 inhibitors gilteritinib and midostaurin, which function by blocking the kinase activity of FLT3, PROTACs offer an alternative mechanism of action by removing the entire protein.[3][4] The other PROTAC degrader, LWY-713, demonstrates more potent degradation and anti-proliferative activity in the MV4-11 cell line.[2] This comparative guide provides a foundation for researchers to evaluate the potential of **PROTAC FLT-3 degrader 4** in the context of other FLT-3 targeting strategies. The detailed experimental protocols will facilitate further investigation and validation of these findings.

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